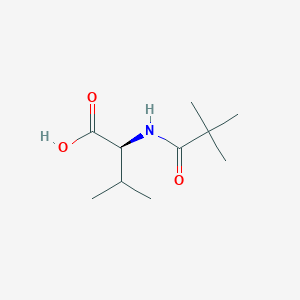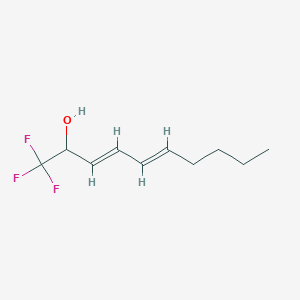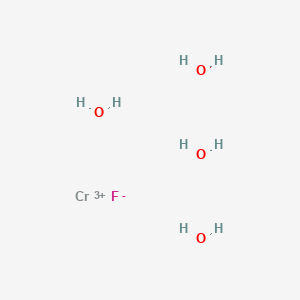
3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER is a complex organic compound with potential applications in various fields of scientific research. This compound features an indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring. The presence of iodine, methylamino, and carboxylic acid ester groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes that play a role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the iodine atom.
3-IODO-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER: Similar structure but lacks the methylamino and phenylthio groups.
Uniqueness
The presence of the iodine atom and the combination of functional groups in 3-IODO-6-[[2-[(METHYLAMINO)CARBONYL]PHENYL]THIO]-1H-INDAZOLE-1-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER makes it unique compared to similar compounds
Properties
Molecular Formula |
C20H20IN3O3S |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate |
InChI |
InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25) |
InChI Key |
RUTPYTWJJYTMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
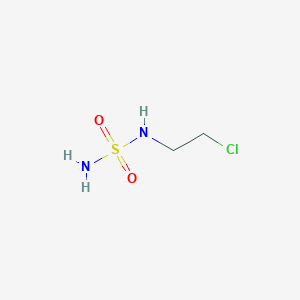
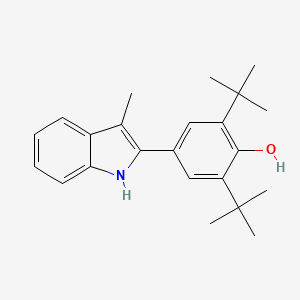
![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
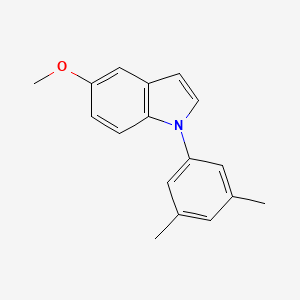
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
